molecular formula C10H13Cl2NOS B2374385 (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride CAS No. 1354025-44-7

(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride

Cat. No. B2374385
CAS RN: 1354025-44-7
M. Wt: 266.18
InChI Key: KDWQLLXKBUHGDF-LTLOVSHISA-N
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Description

“(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a sulfinyl functional group attached to the 3rd carbon in the ring, and a 4-chlorophenyl group attached to the sulfur atom of the sulfinyl group. The “3S” indicates the stereochemistry of the compound, meaning that the sulfinyl group is on the same side of the ring as the hydrogen atom on the 3rd carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid structure, while the sulfinyl group and the 4-chlorophenyl group could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfinyl group could potentially be oxidized to a sulfonyl group, and the chlorine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfinyl group and the polarizable chlorine atom might influence its solubility, boiling point, and melting point .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry :

    • Mąkosza and Judka (2005) demonstrated a novel synthesis of pyrrolidines, which are important in pharmaceuticals, using a reaction that mimics a 1,3-dipolar cycloaddition (Mąkosza & Judka, 2005).
    • Smolobochkin et al. (2017) developed a method for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, highlighting the compound's utility in creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
  • Biomedical and Pharmacological Research :

    • The study by Carosati et al. (2009) focused on the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, exploring its potential as a cardiovascular L-type calcium channel blocker (Carosati et al., 2009).
  • Material Science and Crystallography :

    • Amirnasr et al. (2001) synthesized Co(III) complexes containing pyrrolidine, demonstrating the compound's role in coordination chemistry and potential applications in materials science (Amirnasr et al., 2001).
    • Nural et al. (2018) focused on the structural characterization and antimicrobial activity of a compound closely related to (3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride, which indicates its utility in developing new antimicrobial agents (Nural et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “(3S)-3-((4-Chlorophenyl)sulfinyl)pyrrolidine hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)sulfinylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS.ClH/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQLLXKBUHGDF-LTLOVSHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1S(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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